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molecular formula C11H24O4SSi B8554138 S-[3-(Triethoxysilyl)propyl] ethanethioate CAS No. 220727-01-5

S-[3-(Triethoxysilyl)propyl] ethanethioate

Cat. No. B8554138
M. Wt: 280.46 g/mol
InChI Key: ZVAHTTMDGSREKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06414061B1

Procedure details

This example illustrates the preparation of a thiocarboxylate alkoxysilane from a salt of a thiolcarboxylic acid using as a solvent the alcohol corresponding to the silane alkoxy group. Into a 250 ml, 3 neck round bottomed flask equipped with magnetic stir bar, temperature probe/controller, heating mantle, addition funnel, condenser, and N2 inlet was charged 63 grams of a 21 weight percent sodium ethoxide in ethanol. 15 grams of thiolacetic acid was added slowly, keeping the temperature below 65° C. The solution was allowed to cool to room temperature, and 48 grams of chloropropyltriethoxysilane was added via the addition funnel. After addition was complete, the solution was heated to 70° C. for 24 hours whereupon a white solid formed. Analysis of the solution by gas chromatography showed a 78 percent yield of acetylthiopropyltriethoxysilane.
[Compound]
Name
thiocarboxylate alkoxysilane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
15 g
Type
reactant
Reaction Step Four
Quantity
48 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
N#N.[O-:3][CH2:4][CH3:5].[Na+].[S:7]1[CH:11]=[CH:10][CH:9]=C1CC(O)=O.ClCCC[Si:20]([O:27][CH2:28][CH3:29])([O:24][CH2:25][CH3:26])[O:21][CH2:22][CH3:23]>S1C=CC=C1C(O)=O.C(O)C>[C:4]([S:7][CH2:11][CH2:10][CH2:9][Si:20]([O:27][CH2:28][CH3:29])([O:24][CH2:25][CH3:26])[O:21][CH2:22][CH3:23])(=[O:3])[CH3:5] |f:1.2|

Inputs

Step One
Name
thiocarboxylate alkoxysilane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
S1C(=CC=C1)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
15 g
Type
reactant
Smiles
S1C(=CC=C1)CC(=O)O
Step Five
Name
Quantity
48 g
Type
reactant
Smiles
ClCCC[Si](OCC)(OCC)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 250 ml, 3 neck round bottomed flask equipped with magnetic stir bar
TEMPERATURE
Type
TEMPERATURE
Details
temperature probe/controller, heating
CUSTOM
Type
CUSTOM
Details
the temperature below 65° C
ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated to 70° C. for 24 hours whereupon a white solid
Duration
24 h
CUSTOM
Type
CUSTOM
Details
formed

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)SCCC[Si](OCC)(OCC)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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